Benzeneacetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-
Description
Benzeneacetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]- is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of a benzene ring, an acetamide group, and a dimethylamino phenyl group
Properties
CAS No. |
85208-68-0 |
|---|---|
Molecular Formula |
C17H19N3O2 |
Molecular Weight |
297.35 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]carbamoyl]-2-phenylacetamide |
InChI |
InChI=1S/C17H19N3O2/c1-20(2)15-10-8-14(9-11-15)18-17(22)19-16(21)12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H2,18,19,21,22) |
InChI Key |
BRRWNQVSNMLBOP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]- typically involves the reaction of 4-(dimethylamino)aniline with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Benzeneacetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
Benzeneacetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzeneacetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzamide: A simpler amide with a benzene ring and an amide group.
Acetanilide: Contains an acetamide group attached to an aniline ring.
N,N-Dimethylbenzamide: Similar structure but with dimethyl groups attached to the nitrogen atom.
Uniqueness
Benzeneacetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]- is unique due to the presence of the dimethylamino phenyl group, which imparts distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
